molecular formula C13H17NO4S B7931377 (1-acetylpyrrolidin-3-yl) 4-methylbenzenesulfonate

(1-acetylpyrrolidin-3-yl) 4-methylbenzenesulfonate

Cat. No.: B7931377
M. Wt: 283.35 g/mol
InChI Key: WIAHQQQSWYCFKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1-acetylpyrrolidin-3-yl) 4-methylbenzenesulfonate: is an organic compound with the molecular formula C₁₃H₁₇NO₄S and a molecular weight of 283.34 g/mol . This compound is characterized by the presence of a toluene-4-sulfonic acid moiety and a 1-acetyl-pyrrolidin-3-yl ester group. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of toluene-4-sulfonic acid 1-acetyl-pyrrolidin-3-yl ester typically involves the esterification of toluene-4-sulfonic acid with 1-acetyl-pyrrolidin-3-ol. The reaction is carried out under acidic conditions, often using a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process . The reaction mixture is heated to a specific temperature, usually around 94°C, for a set duration to ensure complete esterification .

Industrial Production Methods: In an industrial setting, the production of toluene-4-sulfonic acid 1-acetyl-pyrrolidin-3-yl ester may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of automated systems allows for precise control of temperature, pressure, and reaction time, ensuring consistent product quality .

Chemical Reactions Analysis

Types of Reactions: (1-acetylpyrrolidin-3-yl) 4-methylbenzenesulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

  • Toluene-4-sulfonic acid (S)-1-benzyl-pyrrolidin-3-yl ester
  • Toluene-4-sulfonic acid ®-1-acetyl-pyrrolidin-3-yl ester
  • Toluene-4-sulfonic acid 2-(2-thiophen-2-yl-phenanthro[9,10-d]imidazol-1-yl)ethyl ester

Uniqueness: (1-acetylpyrrolidin-3-yl) 4-methylbenzenesulfonate is unique due to its specific ester linkage and the presence of both the toluene-4-sulfonic acid and 1-acetyl-pyrrolidin-3-yl groups. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable in various applications .

Properties

IUPAC Name

(1-acetylpyrrolidin-3-yl) 4-methylbenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO4S/c1-10-3-5-13(6-4-10)19(16,17)18-12-7-8-14(9-12)11(2)15/h3-6,12H,7-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIAHQQQSWYCFKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC2CCN(C2)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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